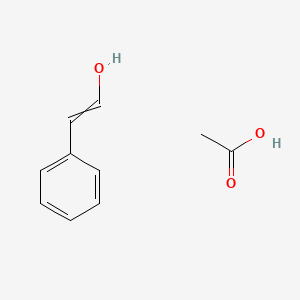
Acetic acid--2-phenylethen-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-phenylethenol, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is an ester formed from acetic acid and 2-phenylethanol. This compound is known for its pleasant floral fragrance, making it a common ingredient in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenylethyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
C6H5CH2CH2OH+CH3COOH→C6H5CH2CH2OCOCH3+H2O
In industrial settings, reactive distillation is often employed to produce 2-phenylethyl acetate. This method combines the reaction and separation processes in a single unit, enhancing efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl acetate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed by the esterification of 2-phenylethanol with acetic acid.
Hydrolysis: It can be hydrolyzed back to 2-phenylethanol and acetic acid in the presence of a strong acid or base.
Oxidation: The phenyl group can undergo oxidation reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Esterification: Acetic acid and sulfuric acid as a catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: 2-phenylethanol and acetic acid.
Oxidation: Products depend on the specific conditions and reagents used but may include phenolic compounds.
Scientific Research Applications
2-phenylethyl acetate has several applications in scientific research and industry:
Chemistry: Used as a reagent and solvent in organic synthesis.
Biology: Studied for its antimicrobial properties, particularly against fungi.
Medicine: Investigated for potential therapeutic uses due to its antimicrobial activity.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The antimicrobial activity of 2-phenylethyl acetate is primarily due to its ability to disrupt microbial cell membranes. It targets the mitochondria and nucleus of fungal cells, leading to cell death. The compound also interferes with various metabolic pathways, including protein processing and fatty acid metabolism .
Comparison with Similar Compounds
2-phenylethyl acetate is similar to other esters like ethyl acetate and benzyl acetate. its unique floral fragrance sets it apart, making it particularly valuable in the fragrance industry. Other similar compounds include:
Ethyl acetate: Commonly used as a solvent in nail polish removers.
Benzyl acetate: Known for its jasmine-like aroma and used in perfumes and flavorings.
Properties
CAS No. |
1566-65-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
acetic acid;2-phenylethenol |
InChI |
InChI=1S/C8H8O.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-7,9H;1H3,(H,3,4) |
InChI Key |
FVQRWZSKSKLKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















